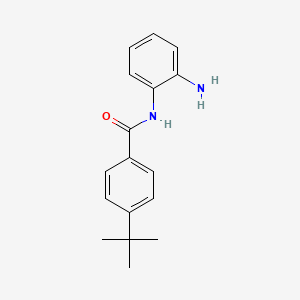

N-(2-aminophenyl)-4-tert-butylbenzamide

説明

N-(2-aminophenyl)-4-tert-butylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and a tert-butyl group attached to a benzamide core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-4-tert-butylbenzamide typically involves the reaction of 2-aminophenylamine with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

N-(2-aminophenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

N-(2-aminophenyl)-4-tert-butylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-(2-aminophenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

類似化合物との比較

Similar Compounds

N-(2-aminophenyl)benzamide: Lacks the tert-butyl group, which can affect its chemical properties and biological activity.

4-tert-butylbenzamide: Lacks the aminophenyl group, which can influence its reactivity and applications.

N-(2-aminophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.

Uniqueness

N-(2-aminophenyl)-4-tert-butylbenzamide is unique due to the presence of both the aminophenyl and tert-butyl groups, which confer distinct chemical and biological properties. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. The aminophenyl group allows for various chemical modifications, making it a versatile scaffold for drug design and other applications.

生物活性

N-(2-Aminophenyl)-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a histone deacetylase (HDAC) inhibitor. This article will explore its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.

Histone Deacetylase Inhibition

This compound functions primarily as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a condensed chromatin structure and repression of gene expression. By inhibiting these enzymes, the compound promotes histone acetylation, which can reactivate silenced genes involved in cell cycle regulation and apoptosis.

- Targeted HDACs : The compound has shown selectivity for class I HDACs, particularly HDAC1 and HDAC2, which are often overexpressed in various cancers .

Biological Effects

The inhibition of HDACs by this compound results in several biological outcomes:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It triggers apoptotic pathways, leading to increased cancer cell death.

- Tumor Suppression : In vivo studies have demonstrated its potential to suppress tumor growth in various cancer models .

Table 1: Summary of Biological Activity

Case Study: Antitumor Efficacy

In a notable study, this compound was evaluated for its antitumor effects in human cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid). Specifically:

- A2780 Cells : IC50 = 2.66 μM

- HepG2 Cells : IC50 = 1.73 μM

These findings highlight its potential as a more effective alternative for cancer treatment .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing N-(2-aminophenyl)-4-tert-butylbenzamide?

Methodological Answer:

The compound can be synthesized via a 3-step procedure involving amide bond formation between 2-aminophenylamine and 4-tert-butylbenzoyl chloride. Key steps include:

- Coupling Reaction : Use dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts, enhancing reaction efficiency .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product.

- Yield Optimization : Maintain reaction temperatures below 25°C to minimize side reactions like over-acylation .

Q. Advanced: How can regioselectivity challenges during amide bond formation be addressed?

Methodological Answer:

Regioselectivity issues arise due to competing nucleophilic sites on the 2-aminophenyl group. Mitigation strategies include:

- Protecting Groups : Temporarily block the primary amine using Boc (tert-butoxycarbonyl) protection, which is later cleaved with HCl in ether .

- Catalytic Control : Use DMAP (4-dimethylaminopyridine) to activate the acyl chloride, directing the reaction to the desired amine site .

- Kinetic Monitoring : Track reaction progress via TLC or in situ IR spectroscopy to identify intermediates and adjust conditions dynamically .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.3 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 297.2) .

- Fluorescence Spectroscopy : Assess electronic properties via fluorescence intensity measurements in ethanol (λex = 280 nm, λem = 420 nm) .

Q. Advanced: How can conflicting spectral data (e.g., fluorescence vs. NMR) be resolved?

Methodological Answer:

Discrepancies may arise from solvent polarity effects or impurities. Resolve by:

- Multi-Technique Cross-Validation : Compare fluorescence data with UV-Vis absorption spectra to confirm electronic transitions .

- HPLC-Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure fractions for reanalysis .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and fluorescence behavior, aligning experimental data with theoretical models .

Q. Basic: How is the biological activity of this compound evaluated in cancer models?

Methodological Answer:

- In Vitro Assays : Test antiproliferative effects in prostate cancer cell lines (e.g., PC-3) using MTT assays. IC50 values are calculated after 72-hour exposure .

- HDAC Inhibition : Measure histone deacetylase (HDAC) activity via fluorometric assays using acetylated lysine substrates .

- Apoptosis Markers : Quantify caspase-3 activation and PARP cleavage via western blotting .

Q. Advanced: What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Lipophilicity Optimization : Introduce trifluoromethyl groups to improve metabolic stability and blood-brain barrier penetration .

- Prodrug Design : Synthesize phosphate esters of the tertiary alcohol for enhanced aqueous solubility .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation half-life and reduce off-target toxicity .

Q. Basic: How do structural modifications (e.g., tert-butyl vs. trifluoromethyl) impact activity?

Methodological Answer:

- Steric Effects : The tert-butyl group enhances binding to hydrophobic enzyme pockets (e.g., HDACs), while trifluoromethyl groups increase electron-withdrawing effects, altering electronic density .

- Thermal Stability : DSC (Differential Scanning Calorimetry) shows tert-butyl derivatives have higher melting points (~180°C) compared to halogenated analogs (~150°C) .

Q. Advanced: How can computational methods guide rational design of derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to HDAC isoforms (e.g., HDAC1 vs. HDAC6) .

- QSAR Models : Develop 2D-QSAR models using descriptors like logP and polar surface area to correlate structure with IC50 values .

- MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand complex stability under physiological conditions .

Q. Basic: How are crystallographic data used to confirm molecular structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C=O at 1.23 Å) and dihedral angles (e.g., 15° between aromatic rings) .

- Polymorph Screening : Identify stable crystalline forms via solvent evaporation (e.g., ethanol vs. DMF) .

Q. Advanced: What methodologies resolve toxicity concerns in preclinical studies?

Methodological Answer:

- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- hERG Inhibition Assay : Patch-clamp electrophysiology evaluates cardiac toxicity risks .

- Metabolite Profiling : Use LC-MS/MS to identify hepatotoxic metabolites in microsomal incubations .

特性

IUPAC Name |

N-(2-aminophenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUQREGTGZRIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360659 | |

| Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219492-28-1 | |

| Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。